Cas no 1153970-76-3 (2-(butane-2-sulfonyl)acetonitrile)

2-(Butane-2-sulfonyl)acetonitrile is a specialized sulfonyl acetonitrile derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a butyl sulfonyl group adjacent to a nitrile functionality, makes it a versatile building block for nucleophilic substitution reactions and cyclization processes. The compound's stability and reactivity under controlled conditions allow for precise modifications in complex molecular frameworks. It is particularly useful in the preparation of heterocyclic compounds and functionalized sulfones. The nitrile group offers additional reactivity for further derivatization, while the sulfonyl moiety enhances electrophilic character. Suitable for use under inert conditions, it requires proper handling due to its potential sensitivity to moisture and strong bases.
2-(butane-2-sulfonyl)acetonitrile structure
1153970-76-3 structure
Product Name:2-(butane-2-sulfonyl)acetonitrile
CAS No:1153970-76-3
MF:C6H11NO2S
MW:161.22204041481
MDL:MFCD12189820
CID:2853568
PubChem ID:43519213
Update Time:2025-10-28

2-(butane-2-sulfonyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • (Butane-2-sulfonyl)-acetonitrile
    • 2-(butane-2-sulfonyl)acetonitrile
    • MDL: MFCD12189820
    • Inchi: 1S/C6H11NO2S/c1-3-6(2)10(8,9)5-4-7/h6H,3,5H2,1-2H3
    • InChI Key: FGYQFNPEDZZDHE-UHFFFAOYSA-N
    • SMILES: C(#N)CS(C(C)CC)(=O)=O

Computed Properties

  • Exact Mass: 161.051
  • Monoisotopic Mass: 161.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.3A^2

2-(butane-2-sulfonyl)acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
070770-250mg
Butane-2-sulfonyl)-acetonitrile
1153970-76-3
250mg
£71.00 2022-03-01
Fluorochem
070770-1g
Butane-2-sulfonyl)-acetonitrile
1153970-76-3
1g
£141.00 2022-03-01
Fluorochem
070770-5g
Butane-2-sulfonyl)-acetonitrile
1153970-76-3
5g
£422.00 2022-03-01
Fluorochem
070770-25g
Butane-2-sulfonyl)-acetonitrile
1153970-76-3
25g
£1477.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1773046-250mg
(Butane-2-sulfonyl)-acetonitrile
1153970-76-3 98%
250mg
¥3696.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1773046-1g
(Butane-2-sulfonyl)-acetonitrile
1153970-76-3 98%
1g
¥6899.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1773046-5g
(Butane-2-sulfonyl)-acetonitrile
1153970-76-3 98%
5g
¥20626.00 2024-08-09
A2B Chem LLC
AV94690-250mg
(Butane-2-sulfonyl)-acetonitrile
1153970-76-3 97%
250mg
$75.00 2024-04-20
A2B Chem LLC
AV94690-1g
(Butane-2-sulfonyl)-acetonitrile
1153970-76-3 97%
1g
$150.00 2024-04-20
A2B Chem LLC
AV94690-5g
(Butane-2-sulfonyl)-acetonitrile
1153970-76-3 97%
5g
$450.00 2024-04-20

2-(butane-2-sulfonyl)acetonitrile Related Literature

Additional information on 2-(butane-2-sulfonyl)acetonitrile

2-(Butane-2-sulfonyl)acetonitrile: A Comprehensive Overview

2-(Butane-2-sulfonyl)acetonitrile is a compound with the CAS number 1153970-76-3, which has garnered significant attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound, also referred to as butane-2-sulfonyl acetonitrile, is a derivative of acetonitrile with a sulfonyl group attached to the second carbon of butane. The sulfonyl group introduces interesting electronic and steric effects, making it a valuable molecule in various chemical reactions and syntheses.

The synthesis of 2-(butane-2-sulfonyl)acetonitrile typically involves the reaction of butane-2-sulfonyl chloride with acetonitrile in the presence of a base. This reaction is a classic example of nucleophilic substitution, where the sulfonyl chloride acts as an electrophilic partner, and acetonitrile serves as the nucleophile. The reaction conditions are optimized to ensure high yield and purity, often requiring inert atmosphere and controlled temperature to avoid side reactions.

Recent studies have highlighted the role of 2-(butane-2-sulfonyl)acetonitrile in medicinal chemistry, particularly as a building block for drug discovery. The sulfonyl group is known to enhance bioavailability and stability in biological systems, making this compound a promising candidate for developing new pharmaceutical agents. For instance, researchers have explored its use in designing inhibitors for kinase enzymes, which are critical targets in cancer therapy.

In addition to its medicinal applications, 2-(butane-2-sulfonyl)acetonitrile has found utility in organic synthesis as a versatile reagent. Its ability to act as both an electrophilic and nucleophilic partner makes it valuable in constructing complex molecular frameworks. Recent advancements in catalytic methods have further expanded its applicability, enabling the synthesis of intricate structures with high efficiency.

The physical properties of 2-(butane-2-sulfonyl)acetonitrile are well-documented, including its melting point, boiling point, and solubility characteristics. These properties are essential for its handling and storage under standard laboratory conditions. Moreover, its spectroscopic data, such as UV-Vis and NMR spectra, provide critical insights into its molecular structure and reactivity.

From an environmental perspective, understanding the degradation pathways of 2-(butane-2-sulfonyl)acetonitrile is crucial for assessing its impact on ecosystems. Recent studies have focused on its biodegradation under aerobic and anaerobic conditions, revealing that it undergoes microbial transformation into less harmful byproducts. This information is vital for ensuring sustainable practices in chemical manufacturing.

In conclusion, 2-(butane-2-sulfonyl)acetonitrile (CAS No: 1153970-76-3) stands out as a significant molecule in contemporary organic chemistry. Its unique properties, versatile applications, and ongoing research make it a focal point for scientists across various disciplines. As new discoveries emerge, this compound continues to pave the way for innovative solutions in medicine, materials science, and beyond.

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.